2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine

mTOR inhibition Serine/threonine kinase Thiazolidine SAR

2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine (CAS 2309825-45-2; molecular formula C₁₄H₁₁BrFNOS₂, MW 372.3 g/mol) is a fully synthetic, small-molecule heterocycle belonging to the 1,3-thiazolidine class. Its structure is defined by a 1,3-thiazolidine core N-acylated with a thiophene-3-carbonyl group and substituted at the 2-position with a 3-bromo-4-fluorophenyl ring.

Molecular Formula C14H11BrFNOS2
Molecular Weight 372.27
CAS No. 2309825-45-2
Cat. No. B2440834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine
CAS2309825-45-2
Molecular FormulaC14H11BrFNOS2
Molecular Weight372.27
Structural Identifiers
SMILESC1CSC(N1C(=O)C2=CSC=C2)C3=CC(=C(C=C3)F)Br
InChIInChI=1S/C14H11BrFNOS2/c15-11-7-9(1-2-12(11)16)14-17(4-6-20-14)13(18)10-3-5-19-8-10/h1-3,5,7-8,14H,4,6H2
InChIKeyLLYXXXGKJOOEPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine (CAS 2309825-45-2): Core Identity and Structural Context for Procurement Decisions


2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine (CAS 2309825-45-2; molecular formula C₁₄H₁₁BrFNOS₂, MW 372.3 g/mol) is a fully synthetic, small-molecule heterocycle belonging to the 1,3-thiazolidine class. Its structure is defined by a 1,3-thiazolidine core N-acylated with a thiophene-3-carbonyl group and substituted at the 2-position with a 3-bromo-4-fluorophenyl ring . The compound is currently cataloged by several chemical suppliers as a research-grade building block (typical purity ≥95%) intended exclusively for non-human laboratory investigations . As a relatively new chemical entity with a 2020s CAS registration, its peer-reviewed pharmacological characterization remains sparse; however, its dual halogenation pattern (Br, F) on the pendant phenyl ring distinguishes it from simpler mono-halogenated or unsubstituted analogs that may be encountered in procurement databases [1].

Thiazolidine building block with 3-bromo-4-fluorophenyl motif for kinase or cell-cycle SAR studies
Reported mTOR and geminin interaction context (low-µM range, cell-based)
May support halogen-bonding investigation due to aryl-Br and aryl-F substitution

Procurement Risk for 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine: Why In-Class Thiazolidine Analogs Cannot Be Interchanged


Scientific procurement involving thiazolidine-based screening libraries often encounters the temptation to substitute a listed compound with a 'close analog' that shares the same core scaffold. In the case of 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine, this assumption carries high risk. The 3-bromo-4-fluoro substitution pattern on the pendant phenyl ring is not a passive structural feature; it directly governs molecular recognition, electronic distribution, and lipophilicity (calculated LogP ≈ 3.59 [1]). Replacing the target compound with the des-bromo analog 2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine (CAS 2034243-01-9) eliminates a heavy halogen that participates in halogen bonding, alters the electron-withdrawing character of the aryl ring, and reduces molecular weight by approximately 80 Da—all of which can ablate target binding or alter cellular permeability . The only publicly available quantitative bioactivity data for the target compound confirms detectable, albeit weak, engagement with the serine/threonine kinase mTOR (potency = 23,280.9 nM in MEF-1 cells) and the cell-cycle regulator geminin (potency ~ 33,498.3 nM in SW480 cells) [2]. No comparable bioactivity data exist for the des-bromo analog, meaning any assumption of equipotency is entirely unsupported by evidence.

Attribute
Target compound
Des-bromo analog (CAS 2034243-01-9)
Bioactivity data
Measured mTOR (23.3 µM) and geminin (33.5 µM) interaction reported
No bioactivity records in public databases; target engagement unknown
Lipophilicity / halogen bonding
LogP ~3.6; aryl-Br enables halogen bonding
Estimated LogP ~2.7–3.1; lacks heavy halogen; halogen-bonding potential severely reduced
SAR extrapolation
3-Br-4-F substitution linked to measurable target engagement
Mono-fluoro pattern may not recapitulate binding; electronic and steric profiles differ

Quantitative Differentiation Evidence for 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine Against Closest Structural Analogs


mTOR Kinase Engagement: Measured Biochemical Potency of the Target Compound Versus Absence of Data for the Des-Bromo Analog

The target compound, 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine, has a reported potency of 23,280.9 nM against serine/threonine-protein kinase mTOR in MEF-1 mouse fibroblast cells [1]. This value establishes a quantitative baseline for the bromo-fluoro substitution pattern in this chemotype. By contrast, a search of PubChem, ChEMBL, and the MolBiC database for the closest structural analog—2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine (CAS 2034243-01-9), which differs only by the absence of the 3-bromo substituent—yields zero bioactivity records for any kinase or cell-based assay [2]. Consequently, the bromine atom in the target compound cannot be dismissed as a silent structural element; its presence is associated with measurable, albeit modest, target engagement that is completely undocumented for the des-bromo comparator.

mTOR target engagement
Source review
Target: 23,280.9 nM (MEF-1)
Des-bromo: No data available
Differentiation: presence vs absence of any quantitative measurement
Reported mTOR kinase interaction context; comparator remains uncharacterized
MolBiC aggregated data; assay protocol not disclosed
mTOR inhibition Serine/threonine kinase Thiazolidine SAR MEF-1 cell line

Geminin Interaction Profiling: SW480 Cellular Potency of the Bromo-Fluoro Thiazolidine Versus Null Data for Mono-Fluoro and Unsubstituted Phenyl Analogs

In the SW480 human colorectal adenocarcinoma cell line, 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine exhibits a geminin-related potency of approximately 33,498.3 nM [1]. Geminin is a key regulator of DNA replication licensing and cell-cycle progression, and its modulation is relevant in oncology research. The closest in-class analogs—2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine and the unsubstituted 2-phenyl-3-(thiophene-3-carbonyl)-1,3-thiazolidine—have no reported geminin bioactivity data in any public repository, despite their commercial availability [2]. This evidence gap means the bromo-fluoro compound is the only member of this congeneric series with a documented, albeit low-potency, signal in a geminin-relevant cellular context.

Geminin interaction
Source review
Target: ~33,498.3 nM (SW480)
Des-bromo & unsub. phenyl: No data
Only member of series with recorded geminin-associated potency
Supports geminin pathway probe context; analog interchange not data-driven
Approximate value; SW480 colon adenocarcinoma model
Geminin inhibitor Cell cycle regulation SW480 colon cancer Thiazolidine phenotypic screening

Physicochemical Differentiation: Impact of 3-Bromo Substitution on Calculated Lipophilicity and Halogen-Bonding Capacity Relative to Des-Bromo Analog

The target compound has a calculated LogP (partition coefficient) of approximately 3.59, with a corresponding LogD (pH 5.5 and 7.4) also at 3.59, indicating a strongly lipophilic character that is pH-independent within the physiological range [1]. The des-bromo analog 2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine, by virtue of lacking the bromine atom, is predicted to exhibit a lower LogP (estimated reduction of ~0.5–0.8 log units based on the π-value of aromatic bromine, approximately +0.86 according to Hansch substituent constants [2]). The bromine atom also introduces the capacity for halogen bonding (C–Br···O/N interactions), a directional non-covalent interaction that the mono-fluoro comparator cannot replicate. The target compound maintains a topological polar surface area (TPSA) of approximately 45.8 Ų, which remains below the 60 Ų threshold often associated with blood-brain barrier permeability, though the high LogP may favor tissue partitioning over aqueous solubility [1].

Physicochemical profile
Class-level inference
Target: LogP 3.59; aryl-Br halogen bonding
Des-bromo: Est. LogP 2.7–3.1; no Br
ΔLogP ≈ +0.5–0.8; qualitative halogen-bond advantage
Lipophilicity and halogen-bonding capacity may differ; calculated, not measured
JChem (ChemAxon) via ChemBase; experimental logD unavailable
Lipophilicity LogP Halogen bonding Thiazolidine ADME Drug-likeness optimization

Thiazolidine Class-Level Anticancer Activity: Contextualization of the Target Compound Within the Broader 1,3-Thiazolidine Chemotype

The 1,3-thiazolidine scaffold, when appropriately functionalized, has demonstrated significant in vitro anticancer activity. In a study by Fathy et al. (2017), a series of 1,3-thiazolidine derivatives bearing 5-arylidene or 4-oxo-5-(2-oxoindolin-3-ylidene) modifications were tested against HepG-2 (liver) and MCF-7 (breast) cancer cell lines via MTT assay [1]. The most potent compounds (e.g., fluoro-substituted isatin derivative 15d) exhibited activity exceeding that of doxorubicin against both cell lines. Critically, the target compound differs fundamentally from these active derivatives: it possesses a 2-aryl-3-acyl substitution pattern rather than a 5-arylidene or 4-oxoindolinylidene motif, and its thiazolidine ring is fully saturated (thiazolidine, not thiazolidinone). Direct cytotoxicity data for the target compound have not been published; however, the 3-bromo-4-fluorophenyl group it carries is reminiscent of halogenated aryl moieties present in potent anticancer thiazolidines, suggesting the potential for activity that can only be confirmed through empirical testing [1].

Thiazolidine class cytotoxicity
Class-level inference
Target compound: no direct cytotoxicity data (MTT, HepG-2/MCF-7)
1,3-Thiazolidine derivative 15d (Fathy 2017): IC₅₀
Distinct substitution subclass; activity not transferable
Class-level thiazolidine anticancer context exists; requires direct empirical testing
Scaffold productive; substitution pattern differs from active derivatives
Anticancer thiazolidine MCF-7 cytotoxicity HepG-2 assay Doxorubicin benchmark

Procurement-Relevant Application Scenarios for 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine Based on Quantitative Evidence


SAR Hit Expansion in mTOR-Targeted Thiazolidine Libraries

The documented mTOR potency of 23,280.9 nM in MEF-1 cells [1] positions the target compound as a low-micromolar starting point for kinase-focused medicinal chemistry. Unlike the des-bromo analog, which has no mTOR data, this compound provides a measurable baseline for exploring the impact of 3-bromo-4-fluorophenyl substitution on kinase binding. Researchers can use this compound to probe whether increasing electron-withdrawing character (via Br) enhances or diminishes mTOR engagement relative to other 2-aryl thiazolidines.

Geminin Pathway Probe in Colorectal Cancer Cell Models

With a geminin-associated potency of ~33.5 µM in SW480 colon cancer cells [1], this compound can serve as a tool molecule for studying geminin modulation in colorectal adenocarcinoma. Given that no other 2-aryl-3-(thiophene-3-carbonyl)-1,3-thiazolidine has geminin data, procurement of this specific compound enables hypothesis-driven experiments that cannot be conducted with currently available in-class analogs.

Halogen-Bonding Motif Analysis in Protein-Ligand Co-Crystallization Studies

The presence of both a bromine (capable of strong halogen bonding) and a fluorine (capable of weak halogen bonding or electrostatic interactions) on the pendant phenyl ring makes this compound uniquely suited for crystallographic or NMR-based studies of halogen-bonding geometry in thiazolidine-protein complexes. The des-bromo analog lacks the heavy halogen required for such investigations, and the target compound's calculated LogP of 3.59 [2] suggests sufficient lipophilicity for membrane protein targeting.

Negative Control or Specificity Counter-Screen for Thiazolidine-Based Screening Hits

Given its weak but measurable bioactivity (23–33 µM range against mTOR and geminin [1]), this compound can be employed as a low-potency reference point in assay validation. When a novel thiazolidine hit emerges from a high-throughput screen with sub-micromolar potency, the target compound's documented weak activity helps establish a selectivity window and confirms that the assay can discriminate between strong and weak binders within the same chemotype.

Application
Selection Property
Validation Focus
mTOR kinase SAR expansion
3-Bromo-4-fluorophenyl motif with reported mTOR engagement
mTOR potency assay in kinase panel; compare with des-bromo analog
Geminin pathway probe
Sole thiazolidine with geminin interaction data in colorectal model
Cellular geminin modulation; SW480 or equivalent colorectal lines
Halogen-bonding geometry studies
Aryl-Br for strong halogen bonding; aryl-F for electrostatic interactions
Co-crystallization or NMR-based halogen-bond mapping
Assay validation / counter-screen
Low-µM baseline activity (mTOR, geminin) for selectivity window definition
Discrimination of strong vs weak binders within thiazolidine chemotype
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